

# A Head-to-Head Comparison of Verdiperstat and AZD4831 for Myeloperoxidase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Myeloperoxidase (MPO) has emerged as a critical therapeutic target in a range of diseases characterized by inflammation and oxidative stress. This guide provides a comprehensive comparison of two leading MPO inhibitors, **Verdiperstat** (formerly AZD3241) and AZD4831, to assist researchers and drug development professionals in their evaluation of these compounds. This comparison is based on publicly available preclinical and clinical data.

### **Mechanism of Action: Irreversible Inhibition of MPO**

Both **Verdiperstat** and AZD4831 are orally available, irreversible inhibitors of myeloperoxidase. [1][2][3][4] MPO is a heme-containing enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes.[5] Upon activation of these immune cells, MPO is released and catalyzes the formation of reactive oxygen species, most notably hypochlorous acid (HOCl), from hydrogen peroxide and chloride ions.[5] While essential for pathogen destruction, excessive MPO activity contributes to tissue damage and inflammation in various pathological conditions.[5] By irreversibly binding to and inactivating MPO, both **Verdiperstat** and AZD4831 aim to mitigate this detrimental inflammatory cascade.[1][4]

### At a Glance: Key Differences



| Feature                      | Verdiperstat (AZD3241)                                                                    | AZD4831                                                                                     |
|------------------------------|-------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------|
| Primary Therapeutic Area     | Neurodegenerative Diseases<br>(Multiple System Atrophy,<br>Amyotrophic Lateral Sclerosis) | Cardiovascular Diseases<br>(Heart Failure with Preserved<br>Ejection Fraction)              |
| Clinical Development Stage   | Phase 3 trials for MSA and ALS did not meet primary endpoints.[6][7][8][9]                | Phase 2a trial completed in HFpEF, showing target engagement and acceptable safety.[10][11] |
| Reported IC50 for MPO        | 630 nM[2][3]                                                                              | 1.5 nM[4][12][13]                                                                           |
| Selectivity for MPO over TPO | Not explicitly reported in reviewed sources.                                              | >450-fold[4][13]                                                                            |

### **Quantitative Data Summary**

The following tables provide a detailed summary of the available quantitative data for **Verdiperstat** and AZD4831, covering in vitro potency, pharmacokinetics, and clinical trial outcomes.

**Table 1: In Vitro Potency and Selectivity** 

| Parameter                | Verdiperstat<br>(AZD3241) | AZD4831   | Reference(s)       |
|--------------------------|---------------------------|-----------|--------------------|
| MPO IC50                 | 630 nM                    | 1.5 nM    | [2][3],[4][12][13] |
| TPO IC50                 | Not Reported              | 0.69 μΜ   | [12]               |
| Selectivity<br>(TPO/MPO) | Not Reported              | >450-fold | [4][13]            |

### **Table 2: Pharmacokinetic Properties**



| Parameter                        | Verdiperstat<br>(AZD3241)                    | AZD4831                                      | Reference(s) |
|----------------------------------|----------------------------------------------|----------------------------------------------|--------------|
| Administration                   | Oral                                         | Oral                                         | [2],[14]     |
| Half-life                        | Not explicitly reported in reviewed sources. | ~60 hours                                    | [14][15]     |
| Time to Max Concentration (Tmax) | Not explicitly reported in reviewed sources. | ~1 hour                                      | [14]         |
| Key Metabolizing<br>Enzyme       | Moderately sensitive<br>CYP1A2 substrate     | Not explicitly reported in reviewed sources. | [16]         |

**Table 3: Clinical Trial Overview** 



| Indication                                                   | Trial Phase                        | Key Findings                                                                                                                                                                              | Reference(s)     |
|--------------------------------------------------------------|------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------|
| Verdiperstat                                                 |                                    |                                                                                                                                                                                           |                  |
| Multiple System<br>Atrophy (MSA)                             | Phase 3 (M-STAR)                   | Did not meet primary endpoint (change from baseline on modified UMSARS). Generally well-tolerated.                                                                                        | [1][7][8][17]    |
| Amyotrophic Lateral<br>Sclerosis (ALS)                       | Phase 2/3 (HEALEY<br>ALS Platform) | Did not statistically differentiate from placebo on primary efficacy outcome. Overall safe and well-tolerated. Common adverse events included nausea, insomnia, and elevated thyrotropin. | [6][18][19]      |
| AZD4831                                                      |                                    |                                                                                                                                                                                           |                  |
| Heart Failure with<br>Preserved Ejection<br>Fraction (HFpEF) | Phase 2a<br>(SATELLITE)            | Achieved prespecified target engagement (69% reduction in MPO activity). Generally well-tolerated. No statistically significant differences in secondary efficacy endpoints.              | [10][11]         |
| Healthy Volunteers                                           | Phase 1                            | Rapidly absorbed with a long plasma half-life. Dose-dependent MPO inhibition. Generally well-tolerated; maculopapular rash                                                                | [14][15][20][21] |



observed at higher doses.

# Signaling Pathway and Experimental Workflow Myeloperoxidase (MPO) Signaling Pathway and Inhibition

The following diagram illustrates the central role of MPO in the inflammatory cascade and the mechanism of action of inhibitors like **Verdiperstat** and AZD4831.



Click to download full resolution via product page

MPO signaling pathway and inhibition.



### **Experimental Workflow for MPO Inhibition Assay**

The following diagram outlines a typical experimental workflow for assessing the in vitro potency of MPO inhibitors.



Click to download full resolution via product page



Typical workflow for MPO inhibition assay.

### **Experimental Protocols**

Detailed experimental protocols for determining the MPO inhibitory activity of **Verdiperstat** and AZD4831 have been derived from published literature.

## In Vitro MPO Inhibition Assay (Chemiluminescent Method - adapted for AZD4831)

This protocol is based on the methods described in the discovery of AZD4831.[22]

- Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified human MPO.
- Materials:
  - Purified human myeloperoxidase (MPO)
  - Test compound (e.g., AZD4831) dissolved in DMSO
  - Luminol (chemiluminescent substrate)
  - Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>)
  - Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
  - 96-well white microplates
  - Luminometer
- Procedure:
  - Prepare serial dilutions of the test compound in assay buffer.
  - In a 96-well white microplate, add the purified MPO enzyme to each well.
  - Add the serially diluted test compound or vehicle (DMSO) to the respective wells.



- Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor binding.
- Prepare a detection reagent by mixing luminol and H2O2 in assay buffer.
- Initiate the enzymatic reaction by adding the detection reagent to all wells.
- Immediately measure the chemiluminescence using a luminometer.
- The percentage of MPO inhibition is calculated relative to the vehicle control.
- The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

### Cell-Based MPO Inhibition Assay (adapted for AZD4831)

This protocol is based on the methods described for AZD4831 using a neutrophil-like cell line. [13][22]

- Objective: To assess the potency of a test compound on intracellular MPO in a cellular context.
- Materials:
  - HL-60 (human promyelocytic leukemia) cell line
  - Cell culture medium (e.g., RPMI-1640) with fetal bovine serum
  - Dimethyl sulfoxide (DMSO) for cell differentiation
  - Phorbol 12-myristate 13-acetate (PMA) to stimulate MPO release
  - Test compound (e.g., AZD4831)
  - Reagents for MPO activity measurement (as in the in vitro assay)
- Procedure:



- Differentiate HL-60 cells into a neutrophil-like phenotype by incubation with DMSO for several days.
- Plate the differentiated HL-60 cells in a 96-well plate.
- Treat the cells with various concentrations of the test compound or vehicle for a specified duration.
- Stimulate the cells with PMA to induce degranulation and the release of MPO.
- Measure the MPO activity in the cell supernatant using a chemiluminescent or fluorescent assay as described previously.
- Calculate the percentage of inhibition and determine the IC50 value.

### Conclusion

**Verdiperstat** and AZD4831 are both potent, irreversible inhibitors of myeloperoxidase, yet their development paths have diverged significantly. AZD4831 demonstrates substantially higher in vitro potency and has shown promising target engagement in early-phase clinical trials for cardiovascular disease.[4][10][11][12][13] In contrast, **Verdiperstat**, despite showing preclinical promise, has not demonstrated clinical efficacy in late-stage trials for neurodegenerative diseases.[6][7][8][9]

For researchers investigating the role of MPO in cardiovascular and other inflammatory conditions, AZD4831 represents a well-characterized tool with demonstrated clinical target engagement. The extensive preclinical and early clinical data for AZD4831 provide a solid foundation for further investigation. While the clinical development of **Verdiperstat** in neurodegenerative diseases has been challenging, the compound may still hold value as a research tool to explore the role of MPO in various biological processes, particularly in the central nervous system, given its brain-penetrant properties.[23][24] The selection between these two inhibitors will ultimately depend on the specific research question, the biological system under investigation, and the desired potency and selectivity profile.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Biohaven's Verdiperstat Falls Flat in Multiple System Atrophy BioSpace [biospace.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. What is Verdiperstat used for? [synapse.patsnap.com]
- 6. Verdiperstat in Amyotrophic Lateral Sclerosis: Results From the Randomized HEALEY ALS Platform Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdsabstracts.org [mdsabstracts.org]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. neurologylive.com [neurologylive.com]
- 10. AstraZeneca's investigational MPO inhibitor AZD4831 shows promise in patients with heart failure and a preserved ejection fraction [astrazeneca.com]
- 11. pharmatimes.com [pharmatimes.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Discovery of AZD4831, a Mechanism-Based Irreversible Inhibitor of Myeloperoxidase, As a Potential Treatment for Heart Failure with Preserved Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Early Clinical Experience With AZD4831, A Novel Myeloperoxidase Inhibitor, Developed for Patients With Heart Failure With Preserved Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Early Clinical Experience With AZD4831, A Novel Myeloperoxidase Inhibitor, Developed for Patients With Heart Failure With Preserved Ejection Fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 17. neurologylive.com [neurologylive.com]



- 18. alsnewstoday.com [alsnewstoday.com]
- 19. "Verdiperstat in Amyotrophic Lateral Sclerosis: Results From the Random" by Jinsy Andrews, Sabrina Paganoni et al. [scholarlycommons.henryford.com]
- 20. Safety, tolerability, pharmacokinetics and effect on serum uric acid of the myeloperoxidase inhibitor AZD4831 in a randomized, placebo-controlled, phase I study in healthy volunteers PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 24. Verdiperstat, a Potential Treatment for Multiple System Atrophy, Granted Orphan Drug Status - - Practical Neurology [practicalneurology.com]
- To cite this document: BenchChem. [A Head-to-Head Comparison of Verdiperstat and AZD4831 for Myeloperoxidase Inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683814#comparing-verdiperstat-vs-azd4831-for-mpo-inhibition]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com